molecular formula C18H15F2NO3 B2648504 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide CAS No. 2034545-37-2

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide

Cat. No.: B2648504
CAS No.: 2034545-37-2
M. Wt: 331.319
InChI Key: HIOHVEJKAPRCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For example, vibrational spectroscopy, UV-VIS, HOMO-LUMO energies, and MEP analysis can be used .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can be synthesized by naturally occurring furanone compounds .

Scientific Research Applications

Synthesis and Characterization

  • Benzofuran derivatives have been synthesized and characterized, with a focus on their potential as imaging agents for CNS D-2 dopamine receptors. The specific binding and in vivo biodistribution studies suggest these compounds, including benzofuran analogs like IBF, demonstrate potential for CNS imaging applications (Murphy et al., 1990).

Biochemical Applications

  • Novel benzofuran compounds have been evaluated for their binding affinity to estrogen receptors, highlighting the diverse biological activities and potential therapeutic applications of these compounds (Halabalaki et al., 2000).
  • The study on the synthesis and biological evaluation of dihydrobenzofuran lignans as potential antitumor agents has opened up new avenues for cancer therapy. These compounds, particularly those inhibiting tubulin polymerization, show promise as antimitotic and potential antitumor agents (Pieters et al., 1999).

Antimicrobial Activity

  • Aryl (5-substituted benzofuran-2-yl) carbamate derivatives have been synthesized and tested for antimicrobial activity against various bacteria and fungi. These studies contribute to the development of new antimicrobial agents based on benzofuran derivatives (Budhwani et al., 2017).

Anticancer and Enzyme Inhibition

  • Benzofuran derivatives targeting VEGFR-2 tyrosine kinase have been synthesized and evaluated for their anticancer activity. These compounds, especially those with significant anti-VEGFR-2 activity, offer insights into the design of new anticancer therapies (Abdelhafez et al., 2014).

Novel Synthetic Pathways

  • The discovery of new synthetic pathways for benzofuran derivatives, including unexpected side products with potential biological activity, underscores the complexity and potential of chemical synthesis in discovering new compounds with varied applications (Straniero et al., 2023).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their structure and the target they interact with. For example, some benzofuran derivatives have shown anti-hepatitis C virus activity .

Safety and Hazards

The safety and hazards of benzofuran derivatives can vary depending on their structure. For example, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance .

Future Directions

Benzofuran derivatives have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOHVEJKAPRCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.